molecular formula C27H26FN5O2S2 B12135518 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12135518
M. Wt: 535.7 g/mol
InChI Key: DCXMORDPPKZCCI-XLNRJJMWSA-N
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Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a cyclopentanone derivative with thiourea under acidic conditions to form the thiazolidinone structure.

    Pyrido[1,2-a]pyrimidin-4-one Synthesis: This involves the condensation of appropriate pyrimidine derivatives with aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties using a suitable linker, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action depends on the specific biological target. Generally, the compound may interact with proteins or enzymes, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone core and may exhibit similar biological activities.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with this core structure are often studied for their pharmacological properties.

Uniqueness

The combination of the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties, along with the fluorophenyl piperazine group, makes this compound unique. This structural complexity may confer distinct biological activities and chemical reactivity compared to simpler analogs.

This detailed overview provides a comprehensive understanding of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C27H26FN5O2S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H26FN5O2S2/c28-20-9-3-4-10-21(20)30-13-15-31(16-14-30)24-19(25(34)32-12-6-5-11-23(32)29-24)17-22-26(35)33(27(36)37-22)18-7-1-2-8-18/h3-6,9-12,17-18H,1-2,7-8,13-16H2/b22-17-

InChI Key

DCXMORDPPKZCCI-XLNRJJMWSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC=CC=C6F)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC=CC=C6F)SC2=S

Origin of Product

United States

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